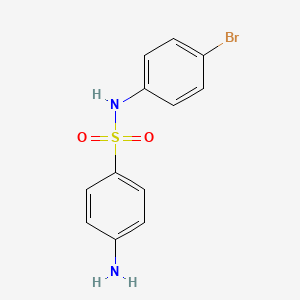

4-amino-N-(4-bromophenyl)benzenesulfonamide

CAS No.: 19837-76-4

Cat. No.: VC7864039

Molecular Formula: C12H11BrN2O2S

Molecular Weight: 327.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19837-76-4 |

|---|---|

| Molecular Formula | C12H11BrN2O2S |

| Molecular Weight | 327.2 g/mol |

| IUPAC Name | 4-amino-N-(4-bromophenyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C12H11BrN2O2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H,14H2 |

| Standard InChI Key | OSXZLZYALOCUSG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)Br |

| Canonical SMILES | C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)Br |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a sulfonamide group (-SONH-) bridging an aminobenzene ring and a 4-bromophenyl substituent. This configuration confers unique electronic and steric properties, enhancing its binding affinity to biological targets. Key physicochemical properties include:

| Property | Value |

|---|---|

| IUPAC Name | 4-amino-N-(4-bromophenyl)benzenesulfonamide |

| Molecular Formula | |

| Molecular Weight | 327.20 g/mol |

| CAS Number | 19837-76-4 |

| Canonical SMILES | C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)Br |

The bromine atom contributes to the compound’s heavy atom effect, influencing its spectroscopic profiles and intermolecular interactions.

Synthesis and Optimization

The synthesis of 4-amino-N-(4-bromophenyl)benzenesulfonamide involves a multi-step process:

-

Acetylation of Aniline: Aniline undergoes acetylation to form p-acetamidobenzenesulfonyl chloride, a key intermediate.

-

Coupling Reaction: The intermediate reacts with 4-bromoaniline under basic conditions (e.g., pyridine or triethylamine) to form the acetylated sulfonamide derivative.

-

Deacetylation: Hydrolysis or enzymatic cleavage removes the acetyl group, yielding the final product.

Optimization strategies focus on reaction time (12–24 hours), temperature (60–80°C), and purification techniques such as column chromatography to mitigate side reactions like sulfonamide hydrolysis.

Biological Activities and Mechanisms

Anticancer Activity

The compound inhibits carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumor environments. By disrupting pH regulation, it induces apoptosis and reduces cancer cell proliferation. Studies highlight its selectivity for tumor cells over normal cells, though specific IC values remain under investigation.

Antimicrobial Activity

4-Amino-N-(4-bromophenyl)benzenesulfonamide disrupts nucleic acid synthesis in pathogens such as Staphylococcus aureus and Escherichia coli. Its minimal inhibitory concentration (MIC) values suggest efficacy at low concentrations, though exact metrics require further validation.

Photodynamic Therapy (PDT)

As a photosensitizer, the compound generates reactive oxygen species (ROS) under light irradiation, inducing oxidative damage in cancer cells. Its fluorescence properties and high singlet oxygen quantum yield make it a promising candidate for enhancing PDT efficacy.

Comparative Analysis with Related Sulfonamides

Sulfonamide derivatives exhibit varied biological activities depending on substituent groups. Below is a qualitative comparison:

| Compound | Key Substituent | Primary Activity |

|---|---|---|

| 4-Amino-N-(4-bromophenyl)benzenesulfonamide | 4-Bromophenyl | Anticancer, Antimicrobial |

| Sulfamethoxazole | 5-Methylisoxazole | Antimicrobial |

| Sulfamerazine | Pyrimidine | Antidiabetic, Antimicrobial |

The bromophenyl group enhances steric bulk and electron-withdrawing effects, improving target binding compared to non-halogenated analogs.

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy

In vitro studies demonstrate the compound’s potency against breast cancer cell lines (MDA-MB-231 and MCF-7), with observed reductions in cell viability attributed to CA IX inhibition. Tumor selectivity mechanisms are under exploration to minimize off-target effects.

Case Study 2: Antimicrobial Screening

Preliminary assays against Gram-positive and Gram-negative bacteria reveal growth inhibition at low MIC values, though resistance patterns necessitate further evaluation. Synergistic effects with existing antibiotics are a focus of ongoing research.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate favorable absorption and distribution profiles, though metabolic pathways and excretion mechanisms remain poorly characterized. Toxicity assessments in animal models are pending, with early data suggesting dose-dependent hepatotoxicity at elevated concentrations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume